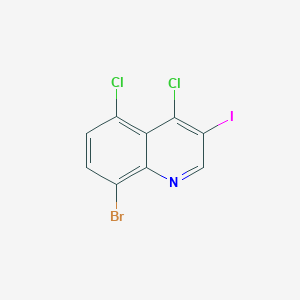

8-Bromo-4,5-dichloro-3-iodoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-4,5-dichloro-3-iodoquinoline is a chemical compound with the molecular formula C9H3BrCl2IN . It is used as a building block in research .

Molecular Structure Analysis

The molecular structure of 8-Bromo-4,5-dichloro-3-iodoquinoline is defined by its molecular formula, C9H3BrCl2IN . The InChI code for this compound is 1S/C9H5BrIN/c10-8-3-1-2-6-4-7 (11)5-12-9 (6)8/h1-5H .Physical And Chemical Properties Analysis

8-Bromo-4,5-dichloro-3-iodoquinoline is a solid at room temperature . It has a molecular weight of 402.84 . More specific physical and chemical properties may be found in specialized databases or safety data sheets.Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Halogenated quinolines, including bromo-iodoquinoline derivatives, serve as important intermediates in the synthesis of various biologically active molecules. For example, the synthesis of 6-bromo-4-iodoquinoline has been reported as a key step in the preparation of compounds like GSK2126458, highlighting the role of halogenated quinolines in drug synthesis (Wenhui Wang et al., 2015).

Photochemical Properties and Protecting Groups

Brominated hydroxyquinoline has been utilized as a photolabile protecting group for carboxylic acids, demonstrating significant sensitivity to multiphoton-induced photolysis, which is essential for in vivo studies. This suggests that derivatives like 8-Bromo-4,5-dichloro-3-iodoquinoline could have applications in photochemical studies and as protecting groups in synthetic chemistry (O. Fedoryak & T. M. Dore, 2002).

Metal Interaction Studies

The study of halogenated 8-hydroxyquinolines has also extended to their interactions with metals. For instance, Clioquinol and its analogues, which share structural similarities with 8-Bromo-4,5-dichloro-3-iodoquinoline, have been found to inhibit the SARS-CoV-2 virus by interfering with the ACE2 and Spike protein interaction, demonstrating the potential of halogenated quinolines in antiviral research (O. Olaleye et al., 2021).

Analytical Chemistry Applications

Halogenated quinolines have been employed in spectrophotometric methods for the determination of specific derivatives, suggesting their use in analytical chemistry for detecting and quantifying chemical compounds (F. Belal, 1984).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Propriétés

IUPAC Name |

8-bromo-4,5-dichloro-3-iodoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl2IN/c10-4-1-2-5(11)7-8(12)6(13)3-14-9(4)7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSKITWCKMTROQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=C(C=N2)I)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl2IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4,5-dichloro-3-iodoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)

![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)

![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)

![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)

![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)